N-cyclohexyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-cyclohexyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
For industrial-scale production, the synthetic strategy often involves the use of conventional heating conditions to obtain large quantities of starting materials . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N-cyclohexyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-cyclohexyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their diverse biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different arrangement of the pyrazole and pyrimidine rings but also exhibit significant biological activities.
Pyrazolo[4,3-d]pyrimidines: These compounds have yet another arrangement of the rings and are studied for their potential therapeutic applications.
Properties
Molecular Formula |
C22H23F3N4O2 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H23F3N4O2/c1-28(15-6-4-3-5-7-15)21(30)18-13-20-26-17(14-8-10-16(31-2)11-9-14)12-19(22(23,24)25)29(20)27-18/h8-13,15H,3-7H2,1-2H3 |
InChI Key |
LVNGUJKMPBEREM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)OC)C(F)(F)F |
Origin of Product |
United States |
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